molecular formula C10H13NO2S B2578176 N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide CAS No. 2320418-54-8

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B2578176
CAS No.: 2320418-54-8
M. Wt: 211.28
InChI Key: KSTNMQXQIWUSLI-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide is a synthetic organic compound featuring a cyclopentene carboxamide backbone fused with a 2-oxothiolane (tetrahydrothiophenone) moiety. This structure combines a strained cyclopentene ring, a carboxamide linker, and a sulfur-containing heterocyclic ring (thiolanone), which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-9(7-3-1-2-4-7)11-8-5-6-14-10(8)13/h1-2,7-8H,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTNMQXQIWUSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in good yields with high diastereoselectivity . Another method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH4, followed by bromination and epoxidation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carboxamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity . This inhibition can affect various biochemical pathways, making it useful for studying metabolic disorders and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ()
  • Structure : Cyclopropene carboxamide with a bromophenyl substituent and diethylamine.
  • Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine at RT for 18 hours, yielding 77% after column chromatography .
  • Key Differences: Cyclopropene (3-membered ring) vs. cyclopentene (5-membered ring) in the target compound. The presence of a bromophenyl group in the analog vs. a thiolanone ring in the target compound.
(b) N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide ()
  • Structure : Contains a dithiolane ring conjugated with a ketone and a methylphenyl carboxamide.
  • Spectral Data : Reported $ ^1H $-NMR (δ 8.08 for aromatic protons) and $ ^{13}C $-NMR (δ 193.33 for ketone carbonyl) .
  • Key Differences: Dithiolane (two sulfur atoms) vs. thiolanone (one sulfur and one ketone). The absence of a cyclopentene ring in this analog.

Physicochemical and Pharmacokinetic Properties

While direct ADMET data for N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide are unavailable, radar plots from related compounds (e.g., N-carboxymethyl chitosan and N,N,N-trimethyl-chitosan in ) suggest that carboxamide derivatives often exhibit moderate hydrophilicity and drug-like properties. The thiolanone moiety may enhance metabolic stability compared to dithiolane-containing analogs .

Table 1: Comparative Analysis of Key Features
Compound Molecular Weight Ring System Substituents Yield (%)
This compound ~239.3* Cyclopentene + thiolanone Carboxamide linker Not reported
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 356.3 Cyclopropene Bromophenyl, diethylamine 77
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide 294.1 Dithiolane Methylphenyl, ketone Not reported

*Calculated based on analogous structures.

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